N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide is a complex organic compound with significant potential in medicinal chemistry. The molecular formula for this compound is C17H18ClN3OS, and it has a molecular weight of 347.86 g/mol. This compound belongs to the class of thienopyrazoles, which are known for their diverse biological activities, including anti-inflammatory and anticancer properties .
This compound is synthesized from various precursors and is classified under heterocyclic compounds, specifically those containing both pyrazole and thieno rings. It is often researched for its pharmacological applications, particularly in the development of new therapeutic agents targeting various diseases .
The synthesis of N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide typically involves several key steps:
The detailed synthetic pathways often utilize reagents such as triethyl orthoformate and hydrazine for cycloaddition reactions, leading to the formation of more complex structures .
The structure of N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide can be represented using various chemical notation systems:
InChI=1S/C17H18ClN3OS/c18-12-6-3-7-13(8-12)21-16(14-9-23-10-15(14)20-21)19-17(22)11-4-1-2-5-11/h3,6-8,11H,1-2,4-5,9-10H2,(H,19,22)
This structural representation indicates the presence of multiple functional groups that contribute to its chemical behavior and biological activity.
N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide can participate in various chemical reactions:
These reactions are crucial for modifying the compound to improve its efficacy as a pharmaceutical agent.
While specific mechanistic details for N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide are still under investigation, compounds within this class typically exert their effects through:
These mechanisms highlight the potential of this compound in drug development.
The physical properties of N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide include:
Chemical properties include:
These properties are essential for handling and application in research settings.
N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide has various applications in scientific research:
The ongoing research into this compound underscores its potential impact on therapeutic strategies in modern medicine .
CAS No.: 1232861-58-3
CAS No.: 923-34-2
CAS No.: 51209-75-7
CAS No.: 41892-01-7
CAS No.: 22614-24-0
CAS No.: 76060-17-8